4F 4PP oxalate

Descripción general

Descripción

4F 4PP oxalate is a selective 5-HT2A antagonist . It has almost as high affinity (K = 5.3 nM) as Ketanserin but with a much lower affinity for 5-HT2C sites (K = 620 nM) .

Molecular Structure Analysis

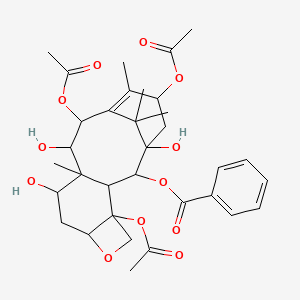

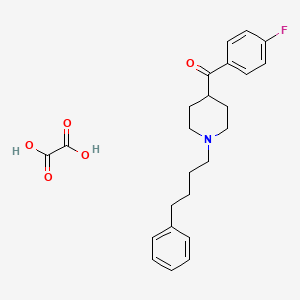

The molecular weight of this compound is 429.49 . The molecular formula is C22H26FNO.C2H2O4 .Physical And Chemical Properties Analysis

This compound is soluble to 100 mM in DMSO and to 20 mM in ethanol . It is stored at room temperature .Aplicaciones Científicas De Investigación

Inhibición de corrientes inducidas por 5-HT

Inhibe las corrientes inducidas por 5-HT en oocitos de Xenopus que expresan receptores humanos 5-HT2A . El valor de IC50 es de 5,15 µM .

Investigación del dolor neuropático

La superfusión espinal de 4F 4PP oxalate (100 µM) reduce el área de los potenciales de campo espinal estimulados eléctricamente en un modelo de rata de dolor neuropático inducido por ligadura del nervio espinal (SNL) .

Investigación de genotoxicidad

En un ensayo de genotoxicidad de alto rendimiento, se identificó que el this compound es un inductor de la respuesta al daño del ADN y la muerte celular .

Investigación de astrocitos

La estimulación de los receptores 5-HT2A en los astrocitos en cultivo primario abre los canales de Ca2+ independientes del voltaje .

Relaciones estructura-afinidad

El this compound se ha utilizado en la investigación para comprender las relaciones estructura-afinidad de la unión de los receptores de serotonina 5HT2 y 5HT1C .

Mecanismo De Acción

Target of Action

4F 4PP oxalate is a selective antagonist for the 5-HT2A receptor , a subtype of the 5-HT (serotonin) receptor . The 5-HT2A receptor plays a crucial role in the function of the central nervous system, particularly in the pathways for cognition, the sensory system, and mood .

Mode of Action

As an antagonist, this compound binds to the 5-HT2A receptor and inhibits its activation . It has a high affinity for the 5-HT2A receptor (Ki = 5.3 nM), similar to that of Ketanserin, a well-known 5-HT2A antagonist . This compound has a much lower affinity for the 5-ht2c receptor (ki = 620 nm), demonstrating its selectivity .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the serotonin pathway, specifically the signaling mediated by the 5-HT2A receptor . By inhibiting the activation of the 5-HT2A receptor, this compound can modulate the serotonin pathway and influence various physiological functions such as mood, cognition, and sensory perception .

Pharmacokinetics

It is soluble to 100 mm in dmso and to 20 mm in ethanol , which suggests that it may have good bioavailability

Result of Action

The inhibition of the 5-HT2A receptor by this compound can lead to changes in neuronal signaling, potentially affecting mood, cognition, and sensory perception . .

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4F 4PP oxalate plays a crucial role in biochemical reactions by selectively inhibiting the 5-HT2A receptor. This receptor is a subtype of the serotonin receptor, which is involved in various neurological processes. The compound exhibits a high affinity for the 5-HT2A receptor with a dissociation constant (Ki) of 5.3 nM, making it a potent antagonist. Additionally, this compound has a much lower affinity for the 5-HT2C receptor (Ki = 620 nM), highlighting its selectivity .

Cellular Effects

This compound influences various cellular processes by blocking the 5-HT2A receptor. This inhibition affects cell signaling pathways, particularly those involving serotonin. The compound can modulate gene expression and cellular metabolism by altering the downstream effects of serotonin signaling. In neuronal cells, this compound can impact neurotransmitter release, synaptic plasticity, and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the 5-HT2A receptor and preventing serotonin from activating this receptor. This binding inhibits the receptor’s ability to trigger intracellular signaling cascades, such as the activation of phospholipase C and the subsequent release of intracellular calcium. By blocking these pathways, this compound can modulate various physiological responses, including mood regulation, perception, and cognition .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is stable under standard storage conditions and maintains its potency for extended periods. Its degradation and long-term effects on cellular function can depend on factors such as temperature, pH, and exposure to light. In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to sustained inhibition of the 5-HT2A receptor, resulting in long-term changes in cellular signaling and function .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits the 5-HT2A receptor without causing significant adverse effects. At higher doses, this compound can lead to toxicity and adverse effects, such as altered behavior, reduced motor function, and potential neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in experimental studies .

Metabolic Pathways

This compound is involved in metabolic pathways related to serotonin signaling. The compound interacts with enzymes and cofactors that regulate serotonin synthesis, release, and degradation. By inhibiting the 5-HT2A receptor, this compound can alter metabolic flux and metabolite levels, impacting overall cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. The selective binding to the 5-HT2A receptor also affects its distribution, as the receptor is predominantly expressed in certain brain regions and peripheral tissues .

Subcellular Localization

The subcellular localization of this compound is primarily determined by its interaction with the 5-HT2A receptor. The compound is directed to specific compartments or organelles where the receptor is localized, such as the plasma membrane and intracellular vesicles. Post-translational modifications and targeting signals further influence its activity and function within these subcellular regions .

Propiedades

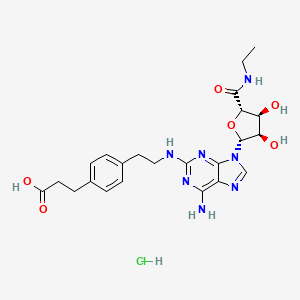

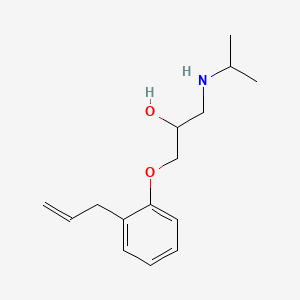

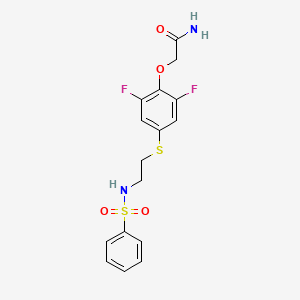

IUPAC Name |

(4-fluorophenyl)-[1-(4-phenylbutyl)piperidin-4-yl]methanone;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FNO.C2H2O4/c23-21-11-9-19(10-12-21)22(25)20-13-16-24(17-14-20)15-5-4-8-18-6-2-1-3-7-18;3-1(4)2(5)6/h1-3,6-7,9-12,20H,4-5,8,13-17H2;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJYJCRJPFMHEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CCCCC3=CC=CC=C3.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28FNO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4042626 | |

| Record name | 4F 4PP oxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4042626 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

429.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.